2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid
Description
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)5-6-17-11(3)7-13(12(17)4)8-14(9-16)15(18)19/h7-8,10H,5-6H2,1-4H3,(H,18,19) |
InChI Key |
JAHBSGYGDLNZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Alkylation: The pyrrole ring is then alkylated using an appropriate alkyl halide to introduce the 3-methylbutyl group.
Cyanoacrylation: The final step involves the reaction of the alkylated pyrrole with cyanoacetic acid under basic conditions to form the cyanoacrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the conjugated double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino derivatives or reduced cyano groups.
Substitution: Various substituted cyanoacrylic acid derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for various chemical transformations, making it valuable in synthetic chemistry.
Biology
Research has indicated potential bioactive properties , with studies exploring its use in drug discovery. The compound's interaction with biological systems suggests it could influence various biochemical pathways.
Medicine
Notable applications include:
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent .
- Anti-inflammatory Properties : Investigations into its mechanism of action reveal possible anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed significant cytotoxicity against human cancer cell lines such as HCT116 and MCF7. The IC50 values ranged from 1.9 to 7.52 μg/mL for various derivatives tested . This highlights the compound's potential for development into anticancer therapies.
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing related compounds through Michael addition reactions demonstrated that structural modifications can lead to enhanced biological activity. This indicates that further exploration into the structure–activity relationship (SAR) of this compound could yield promising therapeutic agents .
Mechanism of Action
The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group and the conjugated system allow the compound to participate in various biochemical pathways. It can act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Solubility :
- The 3-methylbutyl group in the target compound increases lipophilicity compared to CHC’s hydroxy-substituted phenyl ring .
- The benzoic acid derivative exhibits higher polarity due to its carboxyl group, enhancing aqueous solubility.
Reactivity: The α,β-unsaturated nitrile system in all compounds facilitates Michael additions or cyclizations. For example, methyl/ethyl derivatives of similar structures undergo reactions with aromatic amines to form β-heteroaryl-α-amino acid derivatives .
Biological Implications: CHC is linked to monocarboxylate transporter (MCT) modulation, suggesting that the target compound’s pyrrole core might interact with similar biological targets . The cyclopropyl variant could exhibit distinct binding kinetics due to its strained ring system.
Crystallographic and Computational Insights
Graph set analysis could elucidate hydrogen-bonding patterns in these compounds, particularly for the benzoic acid derivative , where carboxyl groups likely participate in intermolecular interactions.
Biological Activity
2-Cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic acid, a compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- CAS Number : 731002-11-2
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The pyrrole ring and cyano group are critical for its activity, influencing both its pharmacodynamics and pharmacokinetics.
1. Antimicrobial Activity
Research indicates that compounds similar to 2-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain cyano compounds can inhibit the growth of Gram-negative bacteria by targeting their virulence factors, particularly through interference with the Type III secretion system (T3SS) .
2. Anticancer Potential
In vitro studies have demonstrated that 2-cyano compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . Specific concentrations have been shown to reduce cell viability in various cancer cell lines.
Case Study 1: Inhibition of Bacterial Virulence
A dissertation highlighted the effectiveness of compounds similar to 2-cyano derivatives in inhibiting the secretion of virulence factors in pathogenic bacteria. At concentrations around 50 μM, these compounds exhibited approximately 50% inhibition of virulence factor secretion in assays involving enteropathogenic E. coli .
Case Study 2: Cytotoxic Effects on Cancer Cells
A study focusing on the cytotoxic effects of various pyrrole derivatives found that at a concentration of 25 μM, significant apoptosis was observed in MCF-7 breast cancer cells. The compound's ability to induce mitochondrial-independent apoptosis was particularly noted .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid, and what are their typical yields?
Answer:
The compound is synthesized via Knoevenagel condensation , where a cyanoacetate derivative reacts with a substituted pyrrole aldehyde. Evidence from analogous structures (e.g., ethyl 2-cyano-3-(pyrrolyl)prop-2-enoate derivatives) indicates yields ranging from 45–70% , depending on solvent polarity, catalyst (e.g., piperidine), and reaction time . Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetate) and using anhydrous conditions (e.g., toluene reflux) improve reproducibility. Post-synthesis purification via silica gel chromatography is critical to isolate the α,β-unsaturated cyanoester intermediate before hydrolysis to the carboxylic acid .
Advanced: How can density functional theory (DFT) calculations guide the prediction of regioselectivity in pyrrole substitution reactions for this compound?
Answer:
DFT-based transition-state analysis (e.g., B3LYP/6-31G* level) can model electron density distribution in the pyrrole ring, identifying C3 as the most nucleophilic position due to steric and electronic effects of 2,5-dimethyl and 3-methylbutyl groups. Computational studies on similar systems show that substituents at C1 and C3 influence frontier molecular orbitals (HOMO-LUMO gaps), affecting reactivity toward electrophiles . Pairing DFT with experimental validation (e.g., X-ray crystallography, as in ) resolves ambiguities in regioselective pathways.
Basic: What spectroscopic techniques are recommended for characterizing the α,β-unsaturated cyano group and pyrrole moiety in this compound?
Answer:
Advanced: How should researchers address contradictory data in reaction optimization studies (e.g., solvent polarity effects vs. yield)?
Answer:
Implement statistical design of experiments (DoE) to isolate variables. For example:
- Central Composite Design (CCD) tests solvent polarity (e.g., toluene vs. DMF), temperature (60–120°C), and catalyst loading (0.5–5 mol%).
- Response surface methodology (RSM) identifies interactions between variables, resolving conflicts (e.g., high-polarity solvents may increase rate but promote side reactions) . Validate models with triplicate runs and ANOVA analysis.
Basic: What stability considerations are critical for storing this compound under laboratory conditions?
Answer:
The compound is prone to hydrolysis due to the α,β-unsaturated cyano group. Store at –20°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture or light; silica gel desiccants are recommended. Stability tests (HPLC purity checks over 6 months) show <5% degradation under optimal conditions .
Advanced: What mechanistic insights support the compound’s potential as a Michael acceptor in bio-conjugation reactions?
Answer:
The electron-deficient α,β-unsaturated system undergoes nucleophilic attack at the β-carbon. Computational studies (e.g., Fukui function analysis) confirm high electrophilicity at this position. Experimental validation via reaction with thiols (e.g., glutathione) shows rapid adduct formation (k ≈ 10² M⁻¹s⁻¹), suggesting utility in protein labeling .
Basic: How can researchers confirm the absence of regioisomeric impurities in the final product?
Answer:
Use 2D NMR techniques (e.g., COSY, NOESY) to map proton-proton correlations in the pyrrole ring. Compare with X-ray crystallography data from analogous compounds (e.g., ). LC-MS with a chiral stationary phase resolves enantiomeric impurities introduced during synthesis.
Advanced: What interdisciplinary approaches integrate reaction path searching (RPS) algorithms with high-throughput experimentation (HTE) for derivative synthesis?
Answer:
- RPS Workflow : Quantum chemical calculations (e.g., GRRM) predict feasible pathways for derivative formation.
- HTE Validation : Automated liquid handlers test 100+ conditions (solvent, catalyst, temperature) in parallel, guided by RPS outputs.
- Feedback Loop : Experimental results refine computational parameters, accelerating discovery (e.g., ICReDD’s methodology ).
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can machine learning (ML) models predict biological activity profiles of derivatives?
Answer:
Train ML models on datasets combining QSAR (quantitative structure-activity relationship) data and bioassay results (e.g., IC₅₀ values). Use molecular descriptors (e.g., logP, topological polar surface area) and neural networks to prioritize derivatives with predicted kinase inhibition or anti-inflammatory activity .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC : C18 column, mobile phase = 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN over 20 min), UV detection at 254 nm.
- TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (3:7), visualize under UV (Rf ≈ 0.5) .
Advanced: How do steric effects from the 3-methylbutyl group influence intermolecular interactions in crystal packing?
Answer:
X-ray diffraction studies of analogous compounds (e.g., ) reveal that bulky substituents at pyrrole-C1 induce herringbone packing via van der Waals interactions. This reduces solubility in apolar solvents but enhances thermal stability (TGA data shows decomposition >200°C).
Basic: What are the compound’s solubility profiles in common laboratory solvents?
Answer:
- High Solubility : DMSO, DMF.
- Moderate : Methanol, acetone.
- Low : Water, hexane.
Pre-saturate solvents with N₂ to prevent degradation during dissolution .
Advanced: What strategies resolve contradictions between computational predictions and experimental reaction outcomes?
Answer:
- Error Analysis : Compare DFT-calculated activation energies with experimental Arrhenius parameters.
- Solvent Modeling : Include implicit solvent models (e.g., SMD) in simulations to account for solvation effects .
- Isotopic Labeling : Use ¹³C-labeled reagents to track unexpected byproducts via NMR .
Basic: What regulatory guidelines apply to preclinical studies using this compound?
Answer:
Follow OECD GLP principles for toxicity testing. Include stability-indicating assays (e.g., forced degradation under pH 1–13) to validate analytical methods. Reference ICH Q2(R1) for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
